molecular formula C12H24N2O2 B580589 tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate CAS No. 1289385-02-9

tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate

Cat. No. B580589
M. Wt: 228.336
InChI Key: RKMARTBPQCEJTJ-UHFFFAOYSA-N
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Description

“tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 955979-19-8 . It has a molecular weight of 214.31 . The compound is in liquid form and is stored at 4°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-6-9(13)8-12-4/h9,12H,5-8H2,1-4H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is in liquid form . More specific physical and chemical properties were not found in the sources I accessed.

Scientific Research Applications

Enzymatic C-Demethylation and Metabolic Pathways

Research has shown the importance of tert-butyl compounds in understanding enzymatic processes and drug metabolism. For instance, the study by Yoo et al. (2008) explored the in vitro metabolism of a dipeptidyl peptidase-4 inhibitor, identifying major metabolic reactions including hydroxylation and carbonyl reduction. This work emphasizes the role of tert-butyl compounds in pharmacokinetics and the identification of metabolites through hepatic systems Yoo et al., 2008.

Synthesis and Crystal Structure Analysis

The synthesis and structural elucidation of tert-butyl pyrrolidine derivatives are critical for the development of new chemical entities. Naveen et al. (2007) reported the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, characterizing it through spectroscopic methods and X-ray diffraction, highlighting the utility of such compounds in structural chemistry and material science Naveen et al., 2007.

Asymmetric Synthesis and Chemical Properties

The application of tert-butyl pyrrolidine derivatives in asymmetric synthesis is evident from research aiming at developing novel synthetic pathways. Funabiki et al. (2008) demonstrated the stereoselective reduction of perfluoroalkyl N-Boc-pyrrolidyl ketones, achieving excellent diastereoselectivities. This research underscores the compounds' role in facilitating stereoselective organic synthesis, which is fundamental in the production of chiral pharmaceuticals Funabiki et al., 2008.

Application in Medicinal Chemistry

Tert-butyl pyrrolidine derivatives are instrumental in the design and synthesis of biologically active molecules. Wang et al. (2001) discovered a potent inhibitor of influenza neuraminidase featuring a pyrrolidine core, illustrating the compound's significance in antiviral drug development. The structural analysis of these inhibitors bound to the neuraminidase enzyme provides valuable insights into drug design strategies Wang et al., 2001.

Safety And Hazards

The compound has been labeled with the GHS05 and GHS07 pictograms, indicating that it may cause skin corrosion/irritation and may cause respiratory irritation . The precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl 2-(ethylaminomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-5-13-9-10-7-6-8-14(10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMARTBPQCEJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693569
Record name tert-Butyl 2-[(ethylamino)methyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate

CAS RN

1289385-02-9
Record name tert-Butyl 2-[(ethylamino)methyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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